molecular formula C13H16ClN3 B8193972 2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8193972
M. Wt: 249.74 g/mol
InChI Key: GDWWSGJEQPKUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom at the 2-position and a cyclohexylmethyl group at the 7-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a cyclohexylmethylamine derivative, followed by cyclization to form the fused pyrrolopyrimidine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and organosilanes

Major Products: The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, dihydro derivatives, and various coupled products depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-7-(cyclohexylmethyl)pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c14-13-15-8-11-6-7-17(12(11)16-13)9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWWSGJEQPKUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=CC3=CN=C(N=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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